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Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structural elucidation of Ivermectin Impurity H. lvermectin, a
potent anti-parasitic agent, is a semi-synthetic derivative of avermectin, a macrocyclic lactone.
[1] During its synthesis and storage, various impurities can arise, which require thorough
characterization to ensure the quality, safety, and efficacy of the final drug product. Ivermectin
Impurity H is a known related substance of lvermectin.

Ivermectin Impurity H: Identification and Properties

Ivermectin Impurity H is identified as 4'-O-de(2,6-dideoxy-3-O-methyl-a-L-arabino-
hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin Ala.[2][3][4] Its fundamental properties
are summarized in the table below.
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Property Value Source

(1R,4S,5'S,6R,6'R,8R,10Z,12S
,13S,147,20R,21R,24S)-6'"-
[(2S)-butan-2-yl]-21,24-
dihydroxy-12-
[(2R,4S,5S,6S)-5-hydroxy-4-

Systematic Name methoxy-6-methyloxan-2- PubChem[5]
ylJoxy-5',11,13,22-
tetramethylspiro[3,7,19-
trioxatetracyclo[15.6.1.14,8.02°,
24]pentacosa-10,14,16,22-

tetraene-6,2'-oxane]-2-one

Pharmaffiliates, GLP Pharma

CAS Number 71837-27-9

Standards
Molecular Formula C41H62011 Pharmaffiliates, PubChem
Molecular Weight 730.92 g/mol Pharmaffiliates, PubChem

Experimental Protocols for Structural Elucidation

The structural elucidation of Ivermectin Impurity H involves a multi-step process
encompassing isolation, separation, and characterization using various analytical techniques.

Isolation and Separation

Preparative High-Performance Liquid Chromatography (HPLC) is the primary method for
isolating lvermectin Impurity H from the bulk drug substance.

Experimental Protocol: Preparative HPLC

¢ Instrumentation: A preparative HPLC system equipped with a pump, a UV detector, and a
fraction collector.

¢ Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 mm x 10 mm, 5
pm) is commonly used.
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» Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically employed.
A common mobile phase composition is water:acetonitrile (30:70, v/v).

» Flow Rate: A flow rate of approximately 1.0 mL/min is suitable for analytical scale, which
would be scaled up for preparative purposes.

o Detection: UV detection at 245 nm is appropriate for monitoring the elution of ivermectin and
its impurities.

o Sample Preparation: The bulk ivermectin sample is dissolved in a suitable solvent, such as
methanol, at a high concentration for preparative scale injections.

o Fraction Collection: Fractions corresponding to the peak of Impurity H are collected.

o Post-Collection Processing: The collected fractions are concentrated using a rotary
evaporator and then dried under high vacuum to yield the isolated impurity.

Structural Characterization

Once isolated, the structure of Impurity H is elucidated using a combination of mass
spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

e Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-
of-flight or ion trap analyzer).

 lonization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization
(APCI) can be used.

e Mass Analysis: Full scan mass spectra are acquired to determine the molecular weight of the
impurity. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns,
which are crucial for structural elucidation.

o Data Interpretation: The fragmentation pattern of Impurity H is compared with that of the
parent ivermectin molecule to identify structural modifications.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
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 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

e Solvent: A deuterated solvent such as chloroform-d (CDCI3) or methanol-d4 (CD30D) is
used to dissolve the isolated impurity.

o Experiments: A suite of NMR experiments is conducted, including:
o 1D NMR: *H NMR to identify proton signals and 13C NMR to identify carbon signals.
o 2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

= HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon
correlations, which is key for assembling the molecular structure.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, aiding in stereochemical assignments.

Data Presentation and Interpretation

The data obtained from the analytical techniques are compiled and interpreted to confirm the

structure of lIvermectin Impurity H.

High-Performance Liquid Chromatography (HPLC) Data

The retention time of Ivermectin Impurity H will differ from that of the main ivermectin
components (H2B1a and H2B1b) and other impurities under specific chromatographic

conditions.
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Typical Retention Time Chromatographic
Compound . N
(min) Conditions

Column: Zorbax Extend-C18
(150 mm x 4.6 mm, 3.5-um).
Mobile Phase: Gradient of

Ivermectin H2B1a Varies water and
acetonitrile/methanol. Flow
Rate: 1.5 mL/min. Detection:
245 nm.

Column: Zorbax Extend-C18
(150 mm x 4.6 mm, 3.5-um).
Mobile Phase: Gradient of

Ivermectin H2B1b Varies water and
acetonitrile/methanol. Flow
Rate: 1.5 mL/min. Detection:
245 nm.

] ] To be determined
Ivermectin Impurity H ] As above
experimentally

Mass Spectrometry (MS) Data

The mass spectrum of lvermectin Impurity H will show a molecular ion peak corresponding to
its molecular weight and characteristic fragment ions.
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lon Expected m/z Interpretation
[M+H]* 731.43 Protonated molecule
[M+Na]* 753.41 Sodium adduct
[M+NHa4]* 748.46 Ammonium adduct

Loss of the monosaccharide
Fragment 1 569 )

unit

Spiroketal fragment resulting
Fragment 2 307 from McLafferty-type

rearrangement of the aglycon

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of Ivermectin Impurity H will show characteristic shifts and correlations that
confirm its structure. The key differences compared to Ivermectin H2B1a would be the absence
of signals corresponding to the second sugar unit (oleandrose) and the demethylation at the C5
position.

1H NMR Characteristic Signals (Predicted)

Expected Chemical Shift

Proton Multiplicity
(ppm)
Anomeric proton of the single
_ ~4.5-5.0 d
sugar unit
Olefinic protons ~5.0-6.0 m
Methine protons ~3.0-4.5 m
Methoxy protons ~3.4-3.6 s
Methyl protons ~0.8-2.0 m, d, t

13C NMR Characteristic Signals (Predicted)
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Carbon Expected Chemical Shift (ppm)
Carbonyl (C1) ~170-175

Olefinic carbons ~115-140

Anomeric carbon of the single sugar unit ~95-105

Carbons bearing oxygen ~60-90

Aliphatic carbons ~10-50

Visualization of Experimental Workflow and

Structural Relationships

Experimental Workflow for Structural Elucidation
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Confirmed Structure of
Ivermectin Impurity H

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of lvermectin Impurity H.
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Relationship of Ivermectin Impurity H to Ivermectin
H2B1a

Loss of Oleandrose
Ivermectin H2Bla \ Demethylation at C5 Ivermectin Impurity H
(Disaccharide at C13, Methoxy at CS)J (Monosaccharide at C13, Hydroxy at C5)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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